3-(2-Fluoro-4-methoxyphenyl)piperidine
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Overview
Description
3-(2-Fluoro-4-methoxyphenyl)piperidine is a fluorinated piperidine derivative. Piperidine is a saturated heterocyclic amine that is commonly found in many bioactive compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-4-methoxyphenyl)piperidine typically involves the reaction of 2-fluoro-4-methoxybenzaldehyde with piperidine under specific conditions. One common method is the reductive amination of 2-fluoro-4-methoxybenzaldehyde with piperidine using a reducing agent like sodium triacetoxyborohydride .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-4-methoxyphenyl)piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce functional groups like nitro or carbonyl groups to amines or alcohols.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and alkylating agents like methyl iodide (CH₃I).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield 3-(2-fluoro-4-methoxyphenyl)piperidin-4-ol, while reduction might yield this compound-4-amine .
Scientific Research Applications
3-(2-Fluoro-4-methoxyphenyl)piperidine has various applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-4-methoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the compound’s binding affinity and selectivity for its targets, potentially enhancing its biological activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Fluoropiperidine: Another fluorinated piperidine derivative with similar properties.
4-Methoxypiperidine: A piperidine derivative with a methoxy group, but without the fluorine atom.
2-Fluoro-4-methoxybenzylamine: A related compound with similar functional groups but a different core structure.
Uniqueness
3-(2-Fluoro-4-methoxyphenyl)piperidine is unique due to the combination of its fluorine and methoxy substituents on the phenyl ring, which can enhance its pharmacokinetic properties and biological activity compared to similar compounds .
Properties
CAS No. |
1044768-78-6 |
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Molecular Formula |
C12H16FNO |
Molecular Weight |
209.26 g/mol |
IUPAC Name |
3-(2-fluoro-4-methoxyphenyl)piperidine |
InChI |
InChI=1S/C12H16FNO/c1-15-10-4-5-11(12(13)7-10)9-3-2-6-14-8-9/h4-5,7,9,14H,2-3,6,8H2,1H3 |
InChI Key |
QUFJICMSLHNMEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CCCNC2)F |
Origin of Product |
United States |
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